molecular formula C20H15ClN4O3 B2535069 2-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one CAS No. 1105196-38-0

2-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No. B2535069
CAS RN: 1105196-38-0
M. Wt: 394.82
InChI Key: GABQPCZGPPPIFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions that build upon simpler molecules. In the case of the compound 2-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one, a similar approach is likely to be employed. The first paper describes the synthesis of a related compound, where 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide is used as a starting material to create a series of novel heterocyclic compounds . This process involves the formation of thiosemicarbazides, oxadiazole-thiones, and triazole-thiones, followed by aminomethylation with formaldehyde and N-methyl/phenylpiperazine to produce Mannich bases. These steps are characterized by spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral studies, ensuring the correct structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds can be complex, and determining the correct regioisomer is not always straightforward. The second paper discusses the synthesis of a compound with a pyrazole ring and highlights the difficulty of identifying the regioisomer using spectroscopic techniques alone . Single-crystal X-ray analysis was necessary for unambiguous structure determination. This suggests that for the compound , similar analytical techniques would be required to confirm the molecular structure, ensuring that the desired regioisomer has been synthesized .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of heterocyclic compounds can include cyclization, aminomethylation, and the formation of various functional groups. The first paper provides an example of cyclization reactions leading to the formation of triazole-thiones . Aminomethylation is also mentioned as a key step in introducing Mannich bases into the structure. These reactions are crucial for the creation of the desired biological activity, as they allow for the introduction of various substituents that can interact with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are essential for understanding their potential as therapeutic agents. The first paper reports the lipase and α-glucosidase inhibition activities of the synthesized compounds, with some showing significant inhibitory activity . These properties are indicative of the compounds' potential for treating diseases such as diabetes and obesity. The second paper discusses the solid-state properties of the synthesized compounds, including the formation of hydrogen-bonded dimers and the use of weak C-H...A interactions in crystal packing . These properties can influence the solubility, stability, and bioavailability of the compounds.

Scientific Research Applications

Synthesis and Biological Applications

  • Anticancer and Antimicrobial Agents : Compounds with structural similarities, including various heterocyclic entities such as oxazole, pyrazoline, and pyridine, have been synthesized and evaluated for their anticancer activity against a wide range of cancer cell lines and in vitro antibacterial and antifungal activities. These studies indicate the potential of such compounds to contribute to the development of new therapeutic agents against cancer and microbial infections (Katariya, Vennapu, & Shah, 2021).

  • Enzyme Inhibition : Novel heterocyclic compounds derived from related structural frameworks have been investigated for their enzyme inhibition properties, including lipase and α-glucosidase inhibitors, showcasing their potential in the treatment of diseases related to enzyme malfunction or overactivity (Bekircan, Ülker, & Menteşe, 2015).

  • Antiviral and Anti-inflammatory : Further research into similar compounds has explored their antiviral and anti-inflammatory properties, highlighting the versatile application of heterocyclic compounds in addressing various health conditions, including viral infections and inflammation-related diseases (Abou-Elmagd, El-ziaty, & Abdalha, 2015).

  • Antioxidant Properties : The antioxidant capabilities of oxadiazole derivatives have also been a focus, with studies aiming to explore their potential in combating oxidative stress, a key factor in numerous chronic diseases (Kerimov, Ayhan-Kılcıgil, Özdamar, Can‐Eke, Çoban, Özbey, & Kazak, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many oxadiazole derivatives have been studied for their pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve studying its potential pharmacological activities, optimizing its synthesis process, or investigating its physical and chemical properties in more detail .

properties

IUPAC Name

2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O3/c1-27-16-7-5-13(6-8-16)17-9-10-19(26)25(23-17)12-18-22-20(24-28-18)14-3-2-4-15(21)11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABQPCZGPPPIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.